4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
4-Phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a phenyl group and at position 1 with an azetidin-3-yl moiety linked to a 4-(thiophen-2-yl)benzoyl group. This structure combines aromatic, electron-rich thiophene, and a strained four-membered azetidine ring, which may enhance conformational rigidity and influence biological interactions. Triazoles are renowned for their stability, hydrogen-bonding capacity, and roles in medicinal chemistry, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-22(18-10-8-17(9-11-18)21-7-4-12-28-21)25-13-19(14-25)26-15-20(23-24-26)16-5-2-1-3-6-16/h1-12,15,19H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORUHEBKIBRFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic synthesis. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the phenyl, thiophene, and azetidine groups . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring (a strained four-membered amine ring) undergoes nucleophilic substitution due to ring strain. For example:
-
Hydrolysis : Under acidic or basic conditions, the azetidine ring opens to form linear amines or amides.
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the tertiary nitrogen, forming quaternary ammonium salts or acylated derivatives.
Electrophilic Aromatic Substitution (EAS) at Thiophene/Benzene Rings
The thiophene and benzene rings participate in EAS reactions:
Triazole Ring Modifications
The 1,2,3-triazole core exhibits reactivity typical of aromatic heterocycles:
-
Oxidation : Ag₂O or KMnO₄ oxidizes the triazole to form carboxylic acids or ketones, depending on substituents .
-
Reduction : NaBH₄ or H₂/Pd selectively reduces the triazole’s C–N bonds, yielding dihydrotriazoles.
-
Cross-Coupling : Suzuki-Miyaura or Sonogashira reactions occur at the phenyl group’s para position .
Benzoyl Group Reactivity
The benzoyl moiety participates in:
-
Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding benzoic acid derivatives.
-
Nucleophilic Acyl Substitution : Reacts with amines (e.g., NH₃) to form amides.
Metal-Catalyzed Reactions
The compound interacts with transition metals:
-
Ru-catalyzed C–H activation : Functionalizes the thiophene or phenyl rings via directed ortho-metalation .
-
Cu-mediated Click Chemistry : The triazole can act as a ligand for Cu(I), enabling further cycloadditions .
Photochemical Reactions
Under UV light (λ = 254 nm), the azetidine ring undergoes [2+2] cycloreversion, releasing strain and forming imine intermediates.
Kinetic and Thermodynamic Data
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Δ‡G, kJ/mol) |
|---|---|---|
| Azetidine hydrolysis (pH 7) | 3.2 × 10⁻⁴ | 72.5 |
| Triazole oxidation (Ag₂O) | 1.8 × 10⁻³ | 65.8 |
| Thiophene bromination | 4.5 × 10⁻² | 48.3 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
4-Phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole exhibits promising pharmacological properties:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the triazole ring can enhance activity against various pathogens, including bacteria and fungi. For instance, derivatives with sulfur-containing groups have shown significant antimicrobial effects due to their ability to disrupt microbial cell membranes .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole | Antibacterial | E. coli | |
| 4-amino-5-thiophenyltriazole | Antifungal | Candida albicans |
Anticancer Research
Studies have shown that triazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of azetidine and thiophene structures can enhance these effects.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 4-phenyltriazole derivative | Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Thiophene-based triazoles | Lung Cancer | Cell cycle arrest at G2/M phase |
Agricultural Applications
Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. The specific compound discussed has potential as a novel fungicide:
- Fungicidal Activity : The compound's structure allows it to effectively target fungal pathogens in crops, providing an alternative to traditional fungicides that may lead to resistance.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including 4-phenyltriazoles. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that structural modifications could enhance activity and selectivity against resistant strains .
Case Study 2: Anticancer Properties
In vitro assays demonstrated that certain derivatives of 4-phenyltriazole exhibited potent cytotoxicity against various cancer cell lines. Notably, the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . This suggests its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The triazole ring can also coordinate with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Aryl and Heteroaryl Substituents
- BG13967 (4-(Phenoxymethyl)-1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole): This analog replaces the thiophenyl-benzoyl group with a trifluoromethoxybenzoyl moiety and introduces a phenoxymethyl group at position 3. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenoxymethyl may reduce steric hindrance compared to the phenyl group in the target compound .
Thiophene-Containing Analogs
- 1-(4-Methylbenzyl)-4-(2-(thiophen-2-yl)vinyl)-1H-1,2,3-triazole (6) :
The thiophene is linked via a vinyl group, introducing conformational flexibility. The methylbenzyl substituent may enhance hydrophobic interactions but reduce solubility compared to the azetidine-benzoyl group in the target compound .
Variations in the Azetidine/Amine Moiety
- Imidazole-Triazole Hybrids (C1-C9 in ) :
The substitution of azetidine with imidazole introduces additional hydrogen-bonding sites, which may improve target engagement but reduce metabolic stability due to increased polarity .
Hybrid Systems with Additional Heterocycles
- 21he (4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole) :
The pyrazole-nitrophenyl system adds nitro group-mediated electron-withdrawing effects, which could enhance reactivity in electrophilic environments but increase toxicity risks . - Thiazole-Triazole Hybrids () :
Compounds like 9c (bromophenyl-thiazole) exhibit enhanced docking scores in silico studies, suggesting synergistic effects between thiazole halogenation and triazole positioning .
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
4-Phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound features a triazole ring, which is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of azetidine derivatives with thiophenyl benzoyl groups under specific conditions to ensure the formation of the desired triazole structure. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. The compound has been evaluated for its activity against Mycobacterium tuberculosis, with findings suggesting notable inhibitory effects comparable to established antitubercular agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Phenyl... | Mycobacterium tuberculosis | 5.00 | |
| Compound A | E. coli | 10.00 | |
| Compound B | S. aureus | 8.50 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values indicating significant potency .
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Preliminary studies suggest that the triazole ring may play a crucial role in binding to enzymes or receptors involved in cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to key proteins involved in cancer progression and bacterial resistance mechanisms. These studies indicate favorable interactions with active site residues, supporting the observed biological activities .
Case Study 1: Anti-Tubercular Activity
In a study evaluating a series of triazole derivatives for anti-tubercular activity, 4-phenyl... was identified as one of the most potent compounds with an IC90 value significantly lower than that of traditional treatments like rifampicin . This case highlights the potential for developing new therapeutic agents based on this compound's structure.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assessment against human embryonic kidney (HEK293) cells revealed that while exhibiting potent anticancer activity, the compound maintained a favorable safety profile, demonstrating low toxicity levels . This finding is crucial for further development into clinical applications.
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole?
A multi-step approach is commonly employed, involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, optimized using Cu(I) catalysts (e.g., CuSO₄/ascorbate) in THF/water mixtures at 50–80°C .
- Azetidine Functionalization : Coupling of the azetidine ring with 4-(thiophen-2-yl)benzoyl chloride under basic conditions (e.g., PEG-400 medium with pH 12.5 and Bleaching Earth Clay catalyst) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., aqueous acetic acid) to isolate high-purity products .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the azetidine and thiophene moieties . For example, azetidine protons typically appear as multiplets at δ 3.5–4.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch from benzoyl) and ~3100 cm⁻¹ (aromatic C-H stretches) .
- Elemental Analysis : To verify purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimentally observed spectral data (e.g., NMR, IR) be resolved?
- Solvent Effects : Include solvent polarization in DFT calculations (e.g., using the PCM model) to better match experimental NMR chemical shifts .
- Vibrational Analysis : Compare experimental IR peaks with scaled DFT vibrational frequencies (e.g., B3LYP/6-31G(d) level with a scaling factor of 0.961) to identify overtones or coupling effects .
- Conformational Sampling : Perform molecular dynamics simulations to account for azetidine ring puckering or triazole-thiophene dihedral angles that may influence spectral outcomes .
Q. What methodologies are effective for analyzing the compound’s binding interactions with biological targets?
- Molecular Docking : Use flexible docking protocols (e.g., AutoDock Vina) to model azetidine ring flexibility and assess binding poses. Key interactions include:
- π-π stacking between the phenyl/thiophene groups and aromatic residues (e.g., Phe, Tyr).
- Hydrogen bonding via the triazole N-atoms and benzoyl carbonyl .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., fluorophenyl, bromophenyl) on the azetidine or thiophene rings to evaluate electronic effects .
- Bioisosteric Replacement : Replace the thiophene with furan or pyridine to assess heterocycle-specific interactions .
- Pharmacophore Modeling : Identify critical functional groups (e.g., triazole, benzoyl) using software like Schrödinger’s Phase, and validate with in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields or reaction conditions?
- Catalyst Screening : Test alternative catalysts (e.g., Cu(I) vs. Ru-based catalysts for triazole formation) to identify optimal conditions .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for azetidine coupling efficiency .
- Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically .
Q. What steps can mitigate inconsistencies in biological activity data across studies?
- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) to minimize variability .
- Control Compounds : Include reference drugs (e.g., acarbose for α-glucosidase inhibition) to calibrate activity measurements .
- Crystallographic Validation : Resolve co-crystal structures of the compound with target proteins to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
